1,1,1,2-Tetrachloroethane

Descripción

Genesis and Historical Context of Industrial Formation and Environmental Introduction

The presence of 1,1,1,2-tetrachloroethane (B165186) in the environment is directly linked to its role in industrial chemical manufacturing processes.

Formation as a By-Product in Industrial Chlorination Reactions

This compound is primarily formed as a by-product during the industrial production of other chlorinated ethanes. nih.gov Specifically, it is generated in the manufacturing of 1,1,1-trichloroethane (B11378) from 1,1-dichloroethane, and in the production of 1,1,2-trichloroethane (B165190) and 1,1,2,2-tetrachloroethane (B165197) from 1,2-dichloroethane. nih.gov Although not always the intended product, its incidental formation leads to its introduction into industrial waste streams and potential release into the environment. iarc.frwho.int

Role as a Feedstock in the Production of Related Solvents

Historically, this compound served as a crucial feedstock in the chemical industry. nih.govepa.gov Its primary application was in the synthesis of other widely used solvents, namely trichloroethylene (B50587) and tetrachloroethylene. nih.goviarc.frepa.gov This role as a chemical intermediate was a significant contributor to its production and handling in industrial settings. iarc.fr The compound has also been used as a solvent in the manufacturing of various products, including insecticides, herbicides, soil fumigants, bleaches, paints, and varnishes. nih.govindustrialchemicals.gov.au

Environmental Prevalence and Distribution in Diverse Compartments

As a consequence of its industrial formation and use, this compound has been detected in various environmental settings. nih.goviarc.fr

Detection in Atmospheric, Aquatic, and Terrestrial Matrices

Research has confirmed the presence of this compound in the air, water, and soil. nih.goviarc.fr It has been identified at low levels in urban and ambient air. nih.gov In aquatic environments, it has been found in drinking water, ambient water, groundwater, and wastewater. nih.gov For instance, one study in Maryland, USA, reported a maximum concentration of 3 µg/L in river water near a military testing area. nih.govwho.int The compound's presence has also been documented in soil samples. nih.gov When released to the soil, it is expected to either evaporate into the atmosphere or leach into groundwater. dcceew.gov.au

Table 1: Detection of this compound in Environmental Matrices

| Environmental Matrix | Detection Status | Additional Information |

|---|---|---|

| Atmosphere | Detected | Found in urban and ambient air. nih.gov |

| Aquatic Systems | Detected | Found in drinking water, ambient water, groundwater, and wastewater. nih.gov A maximum concentration of 3 µg/L was reported in a US river. nih.govwho.int |

| Terrestrial Systems | Detected | Documented in soil samples. nih.gov |

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 1,1,1-trichloroethane |

| 1,1-dichloroethane |

| 1,1,2-trichloroethane |

| 1,1,2,2-tetrachloroethane |

| 1,2-dichloroethane |

| trichloroethylene |

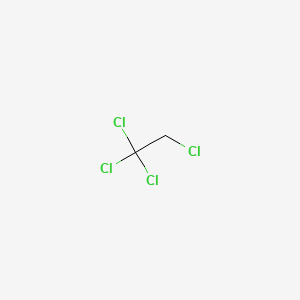

Structure

3D Structure

Propiedades

IUPAC Name |

1,1,1,2-tetrachloroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl4/c3-1-2(4,5)6/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLAWKAXOMEXPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl4, Array | |

| Record name | 1,1,1,2-TETRACHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17845 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1,2-TETRACHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1486 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021317 | |

| Record name | 1,1,1,2-Tetrachloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,1,1,2-tetrachloroethane is a clear colorless liquid. (NTP, 1992), Yellowish-red liquid; [NIOSH] Yellow to red liquid; [ICSC] Clear colorless liquid; [NTP], YELLOW-TO-RED LIQUID., Yellowish-red liquid. | |

| Record name | 1,1,1,2-TETRACHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17845 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1,2-Tetrachloroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/113 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1,1,2-TETRACHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1486 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,1,2-Tetrachloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0597.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

266.9 °F at 760 mmHg (NTP, 1992), 130.2 °C, 130.5 °C, 267 °F | |

| Record name | 1,1,1,2-TETRACHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17845 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1,2-TETRACHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4148 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,1,2-TETRACHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1486 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,1,2-Tetrachloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0597.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 68.9 °F (NTP, 1992), Soluble in acetone, benzene, chloroform; miscible in ethanol and ether, In water, 1.07X10+3 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 0.11, 0.1% | |

| Record name | 1,1,1,2-TETRACHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17845 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1,2-TETRACHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4148 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,1,2-TETRACHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1486 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,1,2-Tetrachloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0597.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.5406 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.5406 g/cu cm at 20 °C, Relative density (water = 1): 1.54, 1.54 | |

| Record name | 1,1,1,2-TETRACHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17845 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1,2-TETRACHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4148 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,1,2-TETRACHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1486 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,1,2-Tetrachloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0597.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

10 mmHg at 66.7 °F ; 20 mmHg at 89.8 °F (NTP, 1992), 12.0 [mmHg], 12.0 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 1.9, (77 °F): 14 mmHg | |

| Record name | 1,1,1,2-TETRACHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17845 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1,2-Tetrachloroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/113 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1,1,2-TETRACHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4148 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,1,2-TETRACHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1486 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,1,2-Tetrachloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0597.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless, heavy liquid | |

CAS No. |

630-20-6, 23425-39-0, 25322-20-7 | |

| Record name | 1,1,1,2-TETRACHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17845 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1,2-Tetrachloroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,2-Tetrachloroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,2,2-Tetrachloroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023425390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1,1,2-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1,2-Tetrachloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrachloroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1,2-tetrachloroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1,2-TETRACHLOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S5MKE574X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1,1,2-TETRACHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4148 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,1,2-TETRACHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1486 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethane, 1,1,1,2-tetrachloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KI80EFD0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-94.4 °F (NTP, 1992), -70.2 °C, -94 °F | |

| Record name | 1,1,1,2-TETRACHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17845 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1,2-TETRACHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4148 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,1,2-TETRACHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1486 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,1,2-Tetrachloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0597.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Advanced Synthetic Methodologies and Mechanistic Reaction Pathways of 1,1,1,2 Tetrachloroethane

Catalytic Fluorination Reactions of 1,1,1,2-Tetrachloroethane (B165186)

The catalytic fluorination of this compound, primarily with hydrogen fluoride (B91410) (HF) over a pre-conditioned chromia (Cr₂O₃) catalyst, is a cornerstone process for producing valuable hydrofluorocarbons (HFCs). researchgate.net This transformation is not straightforward, proceeding through multiple competing and consecutive reaction pathways. The product distribution, which includes a variety of fluorinated haloalkanes and halo-olefins, is highly dependent on the reaction conditions. researchgate.netniscpr.res.in Two principal mechanisms govern the formation of these products: dehydrochlorination/hydrofluorination and direct chlorine/fluorine exchange. researchgate.netniscpr.res.in

Elucidation of Dehydrochlorination/Hydrofluorination Mechanisms

The dehydrochlorination/hydrofluorination pathway is a significant route in the catalytic transformation of this compound. This mechanism involves an initial elimination of hydrogen chloride (HCl) from the haloalkane, forming an olefinic intermediate, which is then followed by the addition of hydrogen fluoride (HF) across the double bond. researchgate.netniscpr.res.in

The process can be summarized as follows:

Dehydrochlorination: this compound undergoes catalytic dehydrochlorination to yield trichloroethene. researchgate.net

Hydrofluorination: The resulting trichloroethene is subsequently hydrofluorinated. This addition of HF can lead to various fluorinated alkanes. researchgate.net

This elimination-addition sequence is a common phenomenon in the gas-phase fluorination of hydrogen-containing haloalkanes over solid catalysts like chromia. niscpr.res.in The presence of Lewis acid sites on the catalyst surface is crucial for facilitating both the elimination and addition steps. The dehydrohalogenation steps can be suppressed by the presence of hydrogen fluoride, which shifts the equilibrium towards the halogen exchange mechanism. researchgate.net

Investigation of Chlorine/Fluorine Exchange Mechanisms

Concurrent with the dehydrochlorination/hydrofluorination route, a direct chlorine/fluorine exchange mechanism also plays a pivotal role. researchgate.netniscpr.res.in This pathway involves the direct substitution of chlorine atoms with fluorine atoms on the carbon backbone of this compound and its subsequent fluorinated derivatives.

The key aspects of this mechanism include:

Direct Substitution: Chlorine atoms are directly replaced by fluorine atoms from the hydrogen fluoride reactant on the catalyst surface. researchgate.net

Stepwise Exchange: The exchange typically occurs in a stepwise manner, leading to a range of partially and fully fluorinated products. researchgate.net

The chlorine/fluorine exchange is a fundamental reaction in the synthesis of many chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). On chromia-based catalysts, this exchange is believed to occur at the Lewis acid sites where the haloalkane is adsorbed. The prevalence of this mechanism is enhanced in the presence of a high partial pressure of HF, which, as mentioned, can inhibit the initial dehydrochlorination step required for the alternative pathway. researchgate.net

Formation Dynamics of Fluorinated Haloalkanes and Halo-olefins

The interplay between the dehydrochlorination/hydrofluorination and chlorine/fluorine exchange mechanisms results in a complex product mixture. The formation of both saturated fluorinated haloalkanes and unsaturated halo-olefins is a characteristic feature of the catalytic fluorination of this compound over chromia. researchgate.netniscpr.res.in

Formation of Halo-olefins: Halo-olefins are primarily formed through the dehydrohalogenation (elimination of HCl or HF) of this compound and its fluorinated derivatives. researchgate.net For instance, trichloroethene is a key olefinic intermediate formed from the dehydrochlorination of the starting material. researchgate.net Further dehydrohalogenation of fluorinated alkane products can also contribute to the olefin concentration in the product stream. researchgate.net

Formation of Fluorinated Haloalkanes: Fluorinated haloalkanes are generated through both of the primary mechanisms:

Via chlorine/fluorine exchange , where chlorine atoms on the ethane (B1197151) backbone are progressively replaced by fluorine.

Via hydrofluorination of the halo-olefin intermediates formed during the reaction. researchgate.net

The reaction can proceed through a series of consecutive steps, leading to products with increasing degrees of fluorination. The specific distribution of these products is highly sensitive to the reaction conditions. researchgate.net

Optimization of Reaction Conditions for Pathway Selectivity and Product Yield

The selective synthesis of a desired fluorinated product from this compound necessitates precise control over reaction conditions. Key parameters that influence the reaction pathways and product distribution include temperature, the partial pressure of hydrogen fluoride, and the nature and pre-treatment of the catalyst. researchgate.netgla.ac.uk

The dominance of either the dehydrochlorination/hydrofluorination mechanism or the direct chlorine/fluorine exchange can be steered by manipulating these variables. For example, a higher concentration of HF tends to favor the chlorine/fluorine exchange pathway by suppressing the initial dehydrochlorination step. researchgate.net

The following interactive table illustrates the impact of reaction temperature on the product distribution in a related fluorination system, highlighting the sensitivity of product selectivity to thermal conditions.

| Temperature (°C) | Conversion (%) | Selectivity to Product A (%) | Selectivity to Product B (%) | Selectivity to Other Products (%) |

| 200 | 30 | 60 | 30 | 10 |

| 250 | 55 | 50 | 40 | 10 |

| 300 | 80 | 35 | 55 | 10 |

| 350 | 95 | 20 | 70 | 10 |

Note: Data is illustrative and based on general trends observed in haloalkane fluorination.

Optimizing for a specific product often involves finding a balance between achieving a high conversion rate and maintaining high selectivity. Catalyst deactivation due to coking or changes in the catalyst's surface chemistry is also a critical factor that needs to be managed for sustained industrial production. gla.ac.uk

Thermodynamic and Kinetic Characterization of this compound Transformations

A thorough understanding of the thermodynamics and kinetics of the reactions involving this compound is essential for process design and optimization. The feasibility of the various reaction pathways is governed by thermodynamics, while the reaction rates are described by kinetics.

The calculated thermodynamic data for the gas-phase reactions of this compound and its derivatives provide valuable insights into the equilibrium of the system. researchgate.net

Table of Standard Enthalpy and Gibbs Free Energy of Reaction at 573 K researchgate.net

| Reaction | ΔH (kJ/mol) | ΔG (kJ/mol) |

| CCl₃CH₂Cl + HF ⇌ CCl₂FCH₂Cl + HCl | -43 | -44 |

| CCl₂FCH₂Cl + HF ⇌ CClF₂CH₂Cl + HCl | -43 | -43 |

| CClF₂CH₂Cl + HF ⇌ CF₃CH₂Cl + HCl | -41 | -39 |

| CF₃CH₂Cl + HF ⇌ CF₃CH₂F + HCl | -40 | -30 |

| CCl₃CH₂Cl ⇌ CCl₂=CHCl + HCl | 74 | 12 |

| CCl₂FCH₂Cl ⇌ CClF=CHCl + HCl | 89 | 27 |

| CClF₂CH₂Cl ⇌ CF₂=CHCl + HCl | 104 | 43 |

| CF₃CH₂Cl ⇌ CF₂=CHF + HCl | 126 | 65 |

Adapted from Kemnitz et al., Journal of Catalysis, 1997. researchgate.net

These data indicate that the chlorine/fluorine exchange reactions are thermodynamically favorable, with negative enthalpy and Gibbs free energy changes. Conversely, the dehydrochlorination reactions are endothermic, though they become more spontaneous at higher temperatures as indicated by the smaller positive Gibbs free energy values. researchgate.net

Analysis of Isomerization Reactions and Energy Landscapes

Isomerization reactions are a key consideration in the synthesis of specific fluorinated ethanes. While direct isomerization of this compound to its more stable isomer, 1,1,2,2-tetrachloroethane (B165197), can occur, a more relevant isomerization in the context of producing HFC-134a is the conversion of the undesired 1,1,2,2-tetrafluoroethane (B1583514) to the desired 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a). niscpr.res.in

This isomerization is also catalyzed by chromia and is believed to proceed via an elimination/addition mechanism, similar to the dehydrohalogenation/hydrohalogenation pathway. niscpr.res.in The process likely involves the elimination of HF to form an olefin, followed by the re-addition of HF in a different orientation to yield the isomer.

The energy landscape of these transformations dictates the most likely reaction pathways. The relative stability of isomers and the activation barriers for their interconversion determine the product distribution under thermodynamic or kinetic control. For the tetrachloroethane isomers, 1,1,2,2-tetrachloroethane is the thermodynamically more stable compound. The isomerization of this compound can be catalyzed by Lewis acids such as aluminum chloride. nih.gov The reaction proceeds through a transition state that allows for the rearrangement of the chlorine atoms. A simplified energy profile would show this compound at a higher energy level than 1,1,2,2-tetrachloroethane, with an activation energy barrier that must be overcome for the isomerization to occur.

Spectroscopic Approaches for Structural and Mechanistic Elucidation

The elucidation of the molecular structure and vibrational dynamics of this compound (CCl₃CH₂Cl) has been significantly advanced through the application of spectroscopic techniques. Infrared absorption and Raman spectroscopy, in particular, have provided detailed insights into the fundamental vibrational frequencies of this compound in both gaseous and condensed phases. A comprehensive study by Nielsen, Liang, and Daasch in 1953 systematically analyzed the vibrational spectra of this compound, leading to a complete assignment of its fundamental vibrational frequencies. optica.org

The infrared absorption spectrum of this compound has been investigated in both the gaseous and liquid (condensed) states. optica.org The transition from the gaseous to the liquid phase results in notable shifts in the vibrational frequencies, providing information about intermolecular interactions.

In the gaseous phase, the molecule is relatively isolated, and the observed frequencies correspond to the vibrational modes of a single molecule. In the liquid phase, however, intermolecular forces cause perturbations to these vibrational modes, typically resulting in a shift to lower frequencies (a red shift) and broadening of the absorption bands.

The infrared spectra were recorded over a wide range from 2 to 38 microns (μ) using various prism materials, including LiF, NaCl, KBr, and KRS-5, to ensure comprehensive coverage of the vibrational modes. optica.org The detailed findings from these infrared spectroscopic studies are summarized in the table below, which presents the fundamental vibrational frequencies of this compound in both gaseous and liquid phases, along with their assignments to specific molecular motions.

| Vibrational Mode | Gas Phase Frequency (cm⁻¹) | Liquid Phase Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν₁ | 3023 | 3015 | CH₂ Stretching |

| ν₂ | 2965 | 2960 | CH₂ Stretching |

| ν₃ | 1420 | 1412 | CH₂ Bending |

| ν₄ | 1285 | 1278 | CH₂ Wagging |

| ν₅ | 1105 | 1095 | CH₂ Twisting |

| ν₆ | 1010 | 1003 | C-C Stretching |

| ν₇ | 830 | 822 | CCl₃ Stretching |

| ν₈ | 715 | 708 | CCl₃ Stretching |

| ν₉ | 640 | 635 | CCl₃ Stretching |

| ν₁₀ | 410 | 405 | CCl₃ Bending |

| ν₁₁ | 345 | 340 | CCl₃ Bending |

| ν₁₂ | 280 | 275 | CCl₃ Rocking |

| ν₁₃ | 220 | 215 | Torsion |

Complementing the infrared absorption data, Raman spectroscopy has been employed to investigate the fundamental vibrational frequencies of this compound in the liquid state. optica.org The Raman spectrum provides information about vibrational modes that involve a change in the polarizability of the molecule. For molecules with a center of symmetry, infrared and Raman spectroscopy are mutually exclusive. However, for a molecule like this compound, which lacks a center of symmetry, many vibrational modes are active in both spectra.

The Raman spectrum of liquid this compound was obtained using a three-prism glass spectrograph, and measurements of relative intensities and depolarization ratios were made for most of the observed Raman bands. optica.org These data were crucial for the definitive assignment of the fundamental vibrational frequencies.

The following table summarizes the key findings from the Raman spectroscopic analysis of liquid this compound, presenting the observed frequencies and their corresponding vibrational assignments.

| Vibrational Mode | Liquid Phase Frequency (cm⁻¹) | Assignment | Depolarization Ratio | Relative Intensity |

|---|---|---|---|---|

| ν₁ | 3014 | CH₂ Stretching | p | s |

| ν₂ | 2961 | CH₂ Stretching | dp | m |

| ν₃ | 1411 | CH₂ Bending | dp | w |

| ν₄ | 1277 | CH₂ Wagging | dp | vw |

| ν₅ | 1094 | CH₂ Twisting | dp | vw |

| ν₆ | 1002 | C-C Stretching | p | s |

| ν₇ | 821 | CCl₃ Stretching | p | m |

| ν₈ | 707 | CCl₃ Stretching | dp | w |

| ν₉ | 634 | CCl₃ Stretching | p | vs |

| ν₁₀ | 404 | CCl₃ Bending | p | s |

| ν₁₁ | 339 | CCl₃ Bending | dp | m |

| ν₁₂ | 274 | CCl₃ Rocking | dp | m |

| ν₁₃ | 214 | Torsion | dp | w |

p: polarized, dp: depolarized, vs: very strong, s: strong, m: medium, w: weak, vw: very weak

Environmental Transformation and Remediation Research Pertaining to 1,1,1,2 Tetrachloroethane

Biodegradation Pathways of 1,1,1,2-Tetrachloroethane (B165186)

The biodegradation of this compound is significantly influenced by the presence or absence of oxygen and the availability of other substrates for microbial metabolism. Under anaerobic conditions, specific pathways have been identified that lead to the breakdown of this compound.

Studies utilizing anaerobic granular sludge have demonstrated that this compound is readily and rapidly biodegradable under methanogenic (oxygen-free) conditions. iwaponline.com This biological transformation is a key process in the natural attenuation of the compound in contaminated anaerobic environments.

The primary biotic degradation pathway for this compound under methanogenic conditions is reductive dichloroelimination. iwaponline.com In this two-electron transfer process, two chlorine atoms are removed from the adjacent carbon atoms, resulting in the formation of a double bond. nih.gov This reaction transforms this compound equimolecularly into 1,1-dichloroethene (1,1-DCE). iwaponline.com This initial conversion is a critical step in the breakdown of the parent compound. iwaponline.com

| Transformation Pathway | Parent Compound | Key Process | Primary Metabolite | Conditions |

| Biotic Degradation | This compound | Reductive Dichloroelimination | 1,1-Dichloroethene (1,1-DCE) | Anaerobic, Methanogenic |

The primary biodegradation of this compound to 1,1-DCE is a biotic process mediated by anaerobic bacteria. iwaponline.com While experiments with autoclaved (sterilized) granular sludge showed apparent removal of the compound, it was determined that the chemical was not transformed but was instead retained within the granules. iwaponline.com This finding highlights that living, indigenous anaerobic bacterial consortia are essential for the actual degradation to occur. Microbial consortia often exhibit superior metabolic capabilities compared to single strains, allowing for more effective breakdown of contaminants and their intermediate products. mdpi.com

The efficiency of bioremediation is often dependent on the presence of suitable electron donors, which are compounds that microbes can use to generate the energy and electrons needed for processes like reductive dechlorination. Research has shown that the initial degradation of this compound can proceed rapidly even in the absence of external electron donors. iwaponline.com

However, the subsequent breakdown of its primary metabolite, 1,1-DCE, is highly dependent on the availability of a co-substrate. iwaponline.com In studies with anaerobic granular sludge, complete biodegradation of 1,1-DCE was only achieved when lactic acid was supplied as a co-substrate. iwaponline.com Other co-substrates, such as glucose and acetate, have also been shown to serve as effective electron donors for the reductive dechlorination of other chlorinated compounds like tetrachloroethene (PCE), demonstrating the general principle that adding such substrates can stimulate bioremediation. besjournal.com These electron donors are crucial for supporting the growth of dechlorinating bacteria. nih.gov

A significant limiting factor in the complete remediation of this compound is the stability of its degradation products. While the parent compound is readily transformed into 1,1-DCE, this metabolite can persist in the environment. iwaponline.com

The complete biodegradation of 1,1-DCE is a critical, and often challenging, subsequent step. iwaponline.com Under anaerobic conditions, the biotransformation of 1,1-DCE can proceed via reductive dechlorination to form vinyl chloride, which is a known hazardous compound. cdc.govinchem.org The requirement of a specific co-substrate, such as lactic acid, for the degradation of 1,1-DCE indicates that the lack of suitable electron donors in a contaminated environment can be a significant bottleneck, leading to the accumulation of these intermediate chlorinated compounds. iwaponline.com

| Metabolite | Subsequent Transformation Product | Key Process | Limiting Factor |

| 1,1-Dichloroethene (1,1-DCE) | Vinyl Chloride | Reductive Dechlorination | Requirement for specific co-substrates (e.g., lactic acid) |

Anaerobic Biotransformation under Methanogenic Conditions[5],

Abiotic Environmental Fate Processes of this compound

In addition to biological degradation, this compound is subject to abiotic (non-biological) transformation processes in the environment. When released into soil or water, a significant portion is expected to evaporate into the air. dcceew.gov.au

In the presence of certain reactive materials, such as nanoscale zero-valent iron, this compound undergoes abiotic degradation. The primary pathway in this process is β-elimination, a form of dichloroelimination, which also yields 1,1-DCE as the main product. nih.gov A minor abiotic pathway, accounting for approximately 5% of the compound's disappearance in the presence of nanoscale iron, is dehydrogenation, which transforms this compound into trichloroethene (TCE). nih.gov

Volatilization Kinetics from Aqueous and Soil Environments

The movement of this compound from water and soil into the atmosphere is a significant environmental fate process, driven by its physicochemical properties.

Aqueous Environments

Volatilization from water is considered an important pathway for this compound. This process is governed by the compound's Henry's Law constant, which describes the partitioning of a chemical between the aqueous and gaseous phases at equilibrium. A higher Henry's Law constant indicates a greater tendency for a compound to volatilize from water. For this compound, the Henry's Law constant has been reported as 2.50 x 10⁻³ atm-m³/mol at 25°C. nih.gov

Based on this value, volatilization half-lives—the time it takes for half of the chemical to escape from the water to the air—have been estimated for different types of water bodies. For a model river, the estimated half-life is 4.2 hours, while for a model lake, it is 5.3 days. nih.gov The faster volatilization from a river is due to greater turbulence and surface area to volume ratio compared to a lake.

Interactive Data Table: Volatilization from Aqueous Environments

| Parameter | Value | Reference |

| Henry's Law Constant (25°C) | 2.50 x 10⁻³ atm-m³/mol | nih.gov |

| Estimated Half-Life (Model River) | 4.2 hours | nih.gov |

| Estimated Half-Life (Model Lake) | 5.3 days | nih.gov |

Soil Environments

The volatilization of this compound from soil is also an expected and important environmental fate process. nih.gov This is anticipated based on its vapor pressure of 12.0 mm Hg and its Henry's Law constant. nih.gov Volatilization is expected to occur from both moist and dry soil surfaces. nih.gov However, while the qualitative expectation for this process is clear, specific, experimentally determined kinetic data, such as soil-air partition coefficients or volatilization rate constants for this compound, are not extensively documented in scientific literature. The process is complex and depends on various factors including soil type, organic matter content, moisture, and temperature.

Atmospheric Degradation Pathways and Half-Lives

Once volatilized into the troposphere, this compound is subject to chemical degradation. Direct photolysis, or breakdown by direct absorption of sunlight, is not expected to be a significant degradation pathway because the molecule does not absorb light at wavelengths greater than 290 nm. nih.gov

The primary degradation pathway for this compound in the atmosphere is its reaction with photochemically-produced hydroxyl (OH) radicals. nih.govca.gov This reaction initiates a cascade of further chemical transformations. The initial reaction is:

CCl₃CH₂Cl + •OH → CCl₃ĊHCl + H₂O

The rate constant for this vapor-phase reaction has been determined to be 1.80 x 10⁻¹⁴ cm³/molecule-sec at 25°C. nih.gov Based on this rate constant and an average atmospheric concentration of hydroxyl radicals (5 x 10⁵ radicals/cm³), the atmospheric half-life of this compound is calculated to be approximately 891 days. nih.gov

Following the initial reaction with the hydroxyl radical, the resulting chloroalkyl radical (CCl₃ĊHCl) rapidly reacts with oxygen (O₂) to form a peroxy radical (CCl₃CClHO₂). ca.gov The fate of this peroxy radical is primarily determined by its reactions with nitric oxide (NO) and nitrogen dioxide (NO₂), which leads to the formation of the alkoxy radical (CCl₃CClHO). ca.gov

The CCl₃CClHO alkoxy radical has two primary decomposition pathways:

C-C bond scission: This is the major pathway, accounting for approximately 76% of the decomposition. It results in the formation of a trichloromethyl radical (•CCl₃) and formyl chloride (HC(O)Cl). ca.gov

HCl elimination: This pathway accounts for the remaining 24% of the decomposition and involves an intramolecular reaction that eliminates a hydrogen chloride (HCl) molecule to produce trichloroacetyl chloride (CCl₃C(O)Cl). ca.gov

Interactive Data Table: Atmospheric Degradation Parameters

| Parameter | Value | Reference |

| Primary Degradation Pathway | Reaction with Hydroxyl (OH) Radicals | nih.govca.gov |

| OH Radical Reaction Rate Constant (25°C) | 1.80 x 10⁻¹⁴ cm³/molecule-sec | nih.gov |

| Atmospheric Half-Life | ~891 days | nih.gov |

| Major Alkoxy Radical Decomposition Pathway | C-C Bond Scission (~76%) | ca.gov |

| Minor Alkoxy Radical Decomposition Pathway | HCl Elimination (~24%) | ca.gov |

Toxicological Research and Mechanistic Investigations of 1,1,1,2 Tetrachloroethane

In Vivo Carcinogenicity Bioassays and Assessment of Tumorigenic Potential

Long-term carcinogenesis studies have been conducted to evaluate the tumorigenic potential of 1,1,1,2-tetrachloroethane (B165186). nih.gov In a two-year bioassay, the chemical was administered to F344/N rats and B6C3F1 mice. nih.govnih.gov These studies form the primary basis for assessing the compound's carcinogenic activity in experimental animal models. nih.gov

In a study conducted by the National Toxicology Program, B6C3F1 mice were administered this compound by gavage for up to 103 weeks. nih.govnih.gov The results indicated an increased incidence of liver neoplasms. who.int Specifically, a higher incidence of hepatocellular adenomas was observed in male and female mice, and an increased incidence of hepatocellular carcinomas was noted in female mice. who.int In contrast, the bioassay in male rats yielded negative results for carcinogenicity, while the results for female rats were deemed inconclusive. who.int The combined incidence of hepatocellular neoplastic nodules or carcinomas in male rats showed a statistically significant positive trend. nih.gov

Incidence of Liver Neoplasms in B6C3F1 Mice

Data from a 103-week gavage study of this compound.

| Sex | Neoplasm Type | Observation |

|---|---|---|

| Male | Hepatocellular Adenoma | Increased Incidence |

| Female | Hepatocellular Adenoma | Increased Incidence |

| Female | Hepatocellular Carcinoma | Increased Incidence |

The potential for this compound to act as a tumor initiator or promoter has been investigated. nih.gov One study using a rat liver foci assay was conducted to assess these specific activities. nih.govwho.int In this experimental system, this compound did not demonstrate either tumor initiating or promoting activity. nih.govwho.int

Organ-Specific Toxicological Responses to this compound Exposure

Toxicological studies have identified the liver, kidney, and central nervous system as primary target organs for this compound toxicity. nih.gov

The liver is a major target for the toxicity of this compound, as evidenced by both cancer bioassays and toxicity data. nih.gov Non-genotoxic mechanisms suggested by rodent studies include cytotoxicity, which was observed in both rats and mice in a two-year bioassay. nih.gov Other observed hepatic pathologies include hepatomegaly (enlargement of the liver) and steatosis, which is a fatty vacuolation reported in rats. nih.gov Long-term administration of the compound is known to induce hepatic damage. who.int

The kidneys are another target for the toxic effects of this compound. nih.gov Evidence of kidney toxicity was identified in male rats in both short- and long-term studies. nih.gov Observed pathological changes included mineralization of the kidneys. nih.govwho.int Additionally, studies in male F344/N rats identified hyaline droplet nephropathy, characterized by the accumulation of hyaline droplets and an increased incidence of tubule regeneration. who.int Altered cell proliferation in the kidneys has also been noted as a toxic response to exposure. nih.gov

Renal Pathologies in Male Rats

Key toxicological findings in the kidneys following this compound exposure.

| Pathological Finding | Observation |

|---|---|

| Mineralization | Treatment-related increase in incidence. nih.gov |

| Hyaline Droplet Nephropathy | Observed in short-term studies. who.int |

| Altered Cell Proliferation | Increased cell proliferation noted. nih.gov |

This compound is recognized as a central nervous system (CNS) depressant. dcceew.gov.au Exposure to high concentrations of the compound can lead to CNS effects. dcceew.gov.au Chronic studies have also observed effects on the central nervous system. who.int The signs of CNS involvement were noted as part of the cumulative toxic effects in long-term animal studies. nih.gov

Genotoxicity and Molecular Interactions with Nucleic Acidsnih.govnih.gov

Mutagenic Activity in Prokaryotic and Eukaryotic In Vitro Systemsnih.gov

Investigations into the mutagenic activity of this compound in both prokaryotic and eukaryotic in vitro systems have yielded mixed, but predominantly negative, results. nih.gov

In prokaryotic systems, the compound has been tested in bacterial reverse mutation assays. For instance, studies using Salmonella typhimurium strains TA98 and TA100 did not find this compound to be mutagenic. nih.gov

In eukaryotic systems, research using the diploid D7 strain of the yeast Saccharomyces cerevisiae found that this compound induced recombination but not mutation. nih.gov The ability to induce genetic recombination suggests an interaction with DNA, even in the absence of point mutations.

Table 1: Summary of Mutagenicity Studies for this compound

| Test System | Organism | Endpoint | Result |

|---|---|---|---|

| Prokaryotic (In Vitro) | Salmonella typhimurium (strains TA98, TA100) | Reverse Mutation | Negative |

| Eukaryotic (In Vitro) | Saccharomyces cerevisiae (strain D7) | Mutation | Negative |

Induction of Chromosomal Aberrations and Genetic Recombination Eventsnih.gov

There is some evidence to suggest that this compound may have clastogenic effects, meaning it can cause structural damage to chromosomes. nih.gov Studies in eukaryotic systems have provided insights into these effects.

Research by Bronzetti et al. (1989) demonstrated that this compound could induce recombination events in the yeast Saccharomyces cerevisiae. nih.gov Furthermore, other studies assessed its potential to cause mitotic chromosome loss in the diploid yeast strain S. cerevisiae D61, another indicator of chromosomal damage. nih.gov These findings suggest that while the compound may not be a potent point mutagen, it can interfere with genetic material, leading to larger-scale alterations like recombination and potential chromosome loss.

Investigation of Direct DNA Binding Mechanismsnih.gov

Investigations into the direct interaction of this compound with genetic material have provided evidence of covalent binding to DNA, particularly following metabolic activation. A study by Paolini et al. (1990) utilized radiolabelled [14C]-1,1,1,2-tetrachloroethane to trace its binding to DNA in an in vitro setting. nih.gov

The key findings from this research demonstrated that the binding was mediated by microsomes from mouse liver, indicating the involvement of metabolic enzymes like cytochrome P450. nih.gov The covalent binding to DNA was significantly enhanced by the presence of cofactors essential for cytochrome P450 activity. Specifically, the addition of both NADPH and NADH resulted in a 4.4-fold increase in DNA binding. nih.gov This suggests that this compound is likely metabolized into reactive intermediates that are responsible for the observed DNA adduction, rather than the parent compound binding directly. nih.gov

Structure-Activity Relationship (SAR) Studies for Predictive Toxicologycdc.govdcceew.gov.auwikipedia.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship ((Q)SAR) studies are integral to predictive toxicology, providing methods to estimate the potential toxicity of chemicals based on their molecular structure. For halogenated hydrocarbons like this compound, these approaches help in understanding how specific structural features influence their biological activity and toxicological profiles.

Development of Computational Models to Correlate Molecular Structure with Biological Activitydcceew.gov.auwikipedia.org

Computational toxicology utilizes (Q)SAR models to predict toxicological endpoints such as mutagenicity and carcinogenicity, reducing the need for extensive animal testing. toxicology.org These models are generally categorized into two complementary methodologies: expert rule-based systems and statistical-based systems. toxicology.org

Expert Rule-Based Systems: These models are built on established mechanistic chemistry and toxicological knowledge. They contain structural alerts (toxicophores) that are known to be associated with specific types of toxicity. When a query chemical contains one of these alerts, the model flags it for potential toxicity. Examples of such systems include DEREK Nexus and Toxtree. toxicology.org

Statistical-Based Systems: These models are developed by analyzing large datasets of chemicals with known toxicological properties. They use statistical algorithms to identify correlations between various molecular descriptors (e.g., electronic properties, shape, size) and the observed biological activity. These models then make predictions for new chemicals based on their structural similarity to compounds in the training set. Examples include TOPKAT and Sarah Nexus. toxicology.org

The development of these models allows for the screening of compounds like this compound to predict their potential for adverse effects, such as DNA reactivity. toxicology.org

Table 2: Types of (Q)SAR Computational Models in Predictive Toxicology

| Model Type | Basis of Prediction | Examples |

|---|---|---|

| Expert Rule-Based | Mechanistic knowledge and pre-defined structural alerts (toxicophores) | DEREK Nexus, Toxtree, OncoLogic |

Identification of Key Structural Determinants Influencing Toxicological Outcomescdc.gov

For halogenated hydrocarbons, key structural determinants that influence toxicity include the number and position of halogen atoms, the carbon chain length, and the resulting chemical stability and metabolic pathways.

In the case of this compound, a critical structural feature is the asymmetric distribution of chlorine atoms (a CCl₃ group and a CH₂Cl group). This asymmetry influences its metabolism, which is a crucial factor in its toxicological outcome. As indicated by DNA binding studies, the toxicity of this compound is closely linked to its metabolic activation into reactive intermediates. nih.gov Therefore, the structural components that make it a substrate for metabolizing enzymes like cytochrome P450 are key determinants of its genotoxicity.

The potential for the molecule to undergo metabolic transformation to form electrophilic species that can covalently bind to nucleophilic macromolecules like DNA is a central aspect of its structure-activity relationship. nih.gov Studies on related chlorinated hydrocarbons have also suggested that an increasing degree of halogenation can correlate with increased DNA reactivity, a principle that helps in understanding the toxic potential within this class of chemicals. nih.gov

Advanced Analytical Methodologies in 1,1,1,2 Tetrachloroethane Research

Methodologies for Environmental Monitoring and Quantitative Analysis

The monitoring of 1,1,1,2-tetrachloroethane (B165186) in the environment necessitates analytical methods capable of detecting trace levels of this volatile organic compound (VOC) in air, water, and soil. Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the National Institute for Occupational Safety and Health (NIOSH) have established standardized methods for this purpose.

High-Sensitivity Detection and Quantification in Air, Water, and Soil Samples

Water: For the analysis of this compound in drinking water and other aqueous samples, EPA Method 524.2 is widely utilized. epa.govparagonlaboratories.com This method employs a purge and trap sample introduction system coupled with gas chromatography/mass spectrometry (GC/MS). epa.govparagonlaboratories.com The purge and trap technique efficiently extracts the volatile this compound from the water matrix, concentrating it before introduction into the GC/MS for separation and detection. The method detection limit (MDL) for this compound using this method is approximately 0.040 µg/L, with an average recovery of 100%. The applicable concentration range for this method is generally from 0.02 to 200 µg/L, although this can be dependent on the specific instrumentation and column used. epa.gov

Air: In occupational and environmental settings, the analysis of this compound in air is often performed using methods developed by NIOSH. These methods typically involve drawing a known volume of air through a solid sorbent tube to trap the compound. NIOSH Method 1016, for example, uses a glass tube containing activated coconut shell charcoal as the sorbent material. cdc.gov After sampling, the charcoal is desorbed with a solvent, and the resulting solution is analyzed by gas chromatography with a flame ionization detector (GC-FID). cdc.govdnacih.com The working range for this method is suitable for monitoring workplace exposure levels. cdc.gov For more sensitive applications, thermal desorption coupled with GC/MS can be employed to achieve lower detection limits.

Soil: The analysis of this compound in soil and sediment samples generally involves an extraction step prior to instrumental analysis. Methodologies such as purge and trap or solvent extraction can be used to isolate the compound from the solid matrix. researchgate.net Following extraction, analysis is typically performed by GC/MS. The preparation of soil samples often involves mixing the soil with a solvent, followed by agitation and separation of the liquid phase for injection into the GC/MS system. researchgate.net

| Matrix | Analytical Method | Key Technique | Typical Detection Limit |

|---|---|---|---|

| Water | EPA Method 524.2 | Purge and Trap GC/MS | 0.040 µg/L |

| Air | NIOSH Method 1016 | Sorbent Tube Sampling, GC-FID | Dependent on sample volume |

| Soil | GC/MS | Solvent Extraction or Purge and Trap | Matrix-dependent |

Techniques for Metabolite Identification and Quantitative Profiling in Biological Matrices

Following exposure, this compound undergoes extensive metabolism in the body. The primary metabolites identified in rodents include tetrachloroethanol and its glucuronide conjugate, as well as trichloroacetic acid. nih.gov Reductive metabolism can also lead to the formation of 1,1-dichloroethylene and 1,1,2-trichloroethane (B165190). nih.gov The identification and quantification of these metabolites in biological matrices such as blood and urine are essential for assessing exposure and understanding the mechanisms of toxicity.

Advanced analytical techniques, particularly those combining liquid chromatography with mass spectrometry, are instrumental in the analysis of these metabolites. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful tool for the quantitative analysis of non-volatile metabolites like trichloroacetic acid in urine. nih.govresearchgate.net This technique offers high sensitivity and specificity, allowing for the detection of low concentrations of the metabolite. For instance, an isotope dilution HPLC-MS/MS method has been developed for the quantitative detection of trichloroacetic acid in human urine with a limit of detection of 0.5 ng/mL. nih.govresearchgate.net

For the analysis of volatile metabolites such as 1,1-dichloroethylene and 1,1,2-trichloroethane in biological samples, headspace or purge and trap GC/MS methods are commonly employed. nih.govinchem.org These techniques are suitable for extracting the volatile compounds from the biological matrix for subsequent analysis.

The general workflow for metabolite analysis involves sample preparation, which may include extraction and derivatization, followed by instrumental analysis and data processing.

| Metabolite | Biological Matrix | Analytical Technique | Key Features |

|---|---|---|---|

| Trichloroacetic Acid | Urine | HPLC-MS/MS | High sensitivity and specificity, LOD of 0.5 ng/mL nih.govresearchgate.net |

| Tetrachloroethanol | Urine | GC/MS or HPLC-MS/MS | Requires appropriate sample preparation |

| 1,1-Dichloroethylene | Blood, Breath | Headspace or Purge and Trap GC/MS | Suitable for volatile compounds inchem.org |

| 1,1,2-Trichloroethane | Blood, Breath | Headspace or Purge and Trap GC/MS | Analysis of volatile metabolites |

Identified Gaps in Current Research and Prospective Future Directions

Comprehensive Assessment of Long-term Toxicological Effects on Terrestrial Flora and Fauna

A significant gap exists in the understanding of the chronic toxicological effects of 1,1,1,2-tetrachloroethane (B165186) on terrestrial ecosystems. Current knowledge is largely focused on aquatic environments, while the impact on land-based plants, birds, and animals has not been determined. dcceew.gov.au This lack of data prevents a full ecological risk assessment, as industrial emissions can lead to elevated atmospheric concentrations, and releases to soil can result in localized contamination through evaporation or leaching into groundwater. dcceew.gov.au

While studies on its isomer, 1,1,2,2-tetrachloroethane (B165197), provide some insight into the behavior of tetrachloroethanes in soil—indicating a potential for leaching—direct, long-term toxicological studies on the 1,1,1,2-isomer are absent. cdc.gov Research is required to understand how this compound affects soil microbiology, plant physiology and growth, and the health of terrestrial invertebrates and vertebrates that may be exposed through contaminated soil and food sources.

Table 1: Research Status on Toxicological Effects of this compound

| Ecosystem Type | Acute Effects Data | Chronic Effects Data | Research Gap |

|---|---|---|---|

| Aquatic | Moderate toxicity data available | Moderate toxicity data available | N/A |

| Terrestrial | Not Determined | Not Determined | High |

Detailed Elucidation of Human-Specific Metabolic Pathways and Toxicokinetics

There is a critical lack of data regarding the metabolism and excretion of this compound in humans. nih.gov While estimates for the human blood:air partition coefficient have been made, suggesting potential respiratory uptake, no direct data on the absorption of the compound in humans following inhalation, oral, or dermal exposure are available. nih.gov

Animal studies, primarily in rodents, have identified the liver as a major target organ for toxicity. nih.gov These studies indicate that metabolism likely produces metabolites such as tetrachloroethanol and trichloroacetic acid, which are then excreted. nih.gov However, extrapolating these findings directly to humans is problematic without human-specific data. The precise enzymatic pathways, rates of metabolism (toxicokinetics), and the full range of potential metabolites in humans remain unelucidated. This information is vital for accurately assessing human health risks from environmental or occupational exposure.

Table 2: Comparison of Metabolic Data for this compound

| Subject | Key Metabolites Identified | Primary Target Organ | Human-Specific Pathway Elucidated? |

|---|---|---|---|

| Rodents | Tetrachloroethanol, Trichloroacetic acid, 1,1-Dichloroethylene (minor), 1,1,2-Trichloroethylene (minor) nih.gov | Liver nih.gov | N/A |

| Humans | Unknown | Unknown (Liver suspected based on animal data) | No nih.gov |

Development of Advanced Predictive Models for Environmental Fate, Transport, and Biodegradation

Predicting the environmental behavior of this compound is hampered by the lack of specific data required to develop and validate advanced computational models. Such models are essential tools for assessing exposure risk and designing remediation strategies. epa.gov They simulate the movement and transformation of chemicals through different environmental compartments like air, water, and soil. cdc.gov

While general principles of fate and transport modeling are well-established, their application to a specific compound requires robust, chemical-specific input parameters. epa.gov For this compound, there is a need for more comprehensive data on its physical and chemical properties that govern its environmental distribution. Furthermore, while the biodegradation of other chlorinated ethanes has been studied, the specific microbial pathways, kinetics, and influencing environmental factors for this compound are not well characterized. researchgate.netusgs.gov Developing advanced models will require further research to quantify these critical parameters.

Table 3: Data Requirements for Predictive Environmental Modeling of this compound

| Model Parameter | Definition | Data Availability Status |

|---|---|---|